molecular formula C11H12O B102929 1,2,3,4-Tetrahydronaphthalene-1-carbaldehyde CAS No. 18278-24-5

1,2,3,4-Tetrahydronaphthalene-1-carbaldehyde

Cat. No. B102929
CAS RN: 18278-24-5
M. Wt: 160.21 g/mol
InChI Key: ZXDOJLXKYNWBMK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of compounds related to 1,2,3,4-Tetrahydronaphthalene has been extensively studied. For instance, the molecular structure and conformation of anti-3,4-dihydroxy-1,2,3,4-tetrahydronaphthalene 1,2-oxide, a urinary metabolite of naphthalene, were determined using X-ray crystallographic techniques. This compound exhibits a "twist-boat" conformation in the saturated portion of the carbon skeleton and features an extensive intermolecular hydrogen bond network, which is influenced by the steric variations in the environments of the epoxide oxygen atoms .

Synthesis Analysis

Several synthetic approaches have been developed for compounds structurally related to 1,2,3,4-Tetrahydronaphthalene. The enantioselective synthesis of 1,2-dihydronaphthalenes, which are structurally similar, has been achieved via oxidative N-heterocyclic carbene catalysis, yielding products with high diastereo- and enantioselectivity . Additionally, a concise synthesis of 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol from naphthalene-2,3-diol has been reported, involving a seven-step process with an overall yield of 44% . A new synthetic route has also been developed for the synthesis of enantioenriched 1,2,3,4-tetrahydronaphthalene-derived 1,3-diols, which involves a six-step synthesis starting from commercially available 1,4-diol-2-butyne .

Chemical Reactions Analysis

The reactivity of tetrahydronaphthalene derivatives has been explored in various chemical reactions. For example, 5,6,7,8-tetrahydronaphthalen-1-amine has been used as a precursor for the synthesis of 1,3-thiazolidin-4-ones and 1,4-benzothiazepin-2-ones, with the reaction proceeding via a one-pot process catalyzed by p-TsOH . The phenomenon of atropisomerism was observed in several 1,3-thiazolidin-4-ones, indicating the presence of stereocenters and the potential for chiral applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,3,4-tetrahydronaphthalene derivatives can be inferred from their molecular structures and synthesis pathways. The self-assembly of 1,2,3,4-tetrahydronaphthalene molecules has been studied, revealing that they can form chiral close-packed herringbone structures and chiral porous pinwheel nanoarchitectures at room temperature on graphite. These findings suggest that the molecules have distinct intermolecular interactions and molecule–surface interactions, which are critical for understanding their physical properties .

Scientific Research Applications

  • Organic Synthesis

    • 1,2,3,4-Tetrahydronaphthalene-1-carbaldehyde is used as an intermediate for organic synthesis .
  • Solvent

    • It is also used as a solvent .
  • Coal Liquefaction

    • It is used in coal liquefaction .
  • Alternative to Turpentine

    • It can be used as an alternative to turpentine in paints and waxes .
  • Production of Protease Inhibitors

    • 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid, which can be derived from 1,2,3,4-Tetrahydronaphthalene-1-carbaldehyde, is used to produce protease inhibitors .
  • Degradation of Tetralin

    • It is used in the degradation of tetralin by Corynebacterium sp. strain C125 .
  • Transformation of Naphthalene

    • It is used in the transformation of naphthalene to tetralin in the presence of activated carbon supported molybdenum carbides .

Safety And Hazards

This compound is classified as a combustible liquid. It may be fatal if swallowed and enters airways. It causes skin irritation and serious eye irritation. It is suspected of causing cancer and is toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

1,2,3,4-tetrahydronaphthalene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-2,4,7-8,10H,3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXDOJLXKYNWBMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90327157
Record name 1,2,3,4-tetrahydronaphthalene-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90327157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4-Tetrahydronaphthalene-1-carbaldehyde

CAS RN

18278-24-5
Record name 1,2,3,4-tetrahydronaphthalene-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90327157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4-tetrahydronaphthalene-1-carbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,2,3,4-Tetrahydronaphthalene-1-carbaldehyde
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Reactant of Route 6
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Citations

For This Compound
12
Citations
J Dai, L Li, R Ye, S Wang, Y Wang, F Peng… - Angewandte …, 2023 - Wiley Online Library
A method for the asymmetric construction of functionalized acyclic all‐carbon quaternary stereocenters and 1,3‐nonadjacent stereoelements has been developed via organo/metal dual …
Number of citations: 3 onlinelibrary.wiley.com
WQ Zhang, HC Shen - ACS Catalysis, 2021 - ACS Publications
All-carbon quaternary stereocenters constitute a significant portion of natural products and bioactive compounds. Here we disclose a nickel and chiral amine cooperative catalysis to …
Number of citations: 13 pubs.acs.org
K Syedysheva - 2013 - dspace.cuni.cz
This work is devoted to synthesis of a compound possessing the 6-6-6 condensed ring scaffold with the angular formyl group. This tricyclic framework could potentially be used as an …
Number of citations: 0 dspace.cuni.cz
S Brandes, B Niess, M Bella, A Prieto… - … A European Journal, 2006 - Wiley Online Library
A new class of 6′‐hydroxy cinchona alkaloids, with a non‐biaryl atropisomeric functionalisation at position 5′ of the quinoline core can be prepared by an easy amination procedure. …
A Torregrosa-Chinillach, A Carral-Menoyo… - The Journal of …, 2022 - ACS Publications
A highly efficient enantioselective α-nitrogenation method of α,α-disubstituted aldehydes with azodicarboxylates promoted by a chiral carbamate-monoprotected cyclohexa-1,2-diamine …
Number of citations: 3 pubs.acs.org
J Marcotte - 2012 - search.proquest.com
For years now, opium alkaloids and morphinans have been attractive synthetic targets for numerous organic chemists due to their important biological activity and interesting molecular …
Number of citations: 1 search.proquest.com
P Franceschi, E Rossin, G Goti… - The Journal of …, 2023 - ACS Publications
Herein, we report our study on the design and development of a novel photocarboxylation method. We have used an organic photoredox catalyst (PC, 4CzIPN) and differently …
Number of citations: 3 pubs.acs.org
X Zhu, R Li, H Yao, A Lin - Organic Letters, 2021 - ACS Publications
A palladium-catalyzed allenamide carbopalladation/allylation with active methine compounds has been developed. Various indoles and isoquinolinones bearing a quaternary carbon …
Number of citations: 11 pubs.acs.org
FRS Alves, RM Couñago, S Laufer - International Journal of Molecular …, 2020 - mdpi.com
This paper focuses on new derivatives bearing an oxetane group to extend accessible chemical space for further identification of kinase inhibitors. The ability to modulate kinase activity …
Number of citations: 3 www.mdpi.com
BN Laforteza - 2012 - search.proquest.com
New methods in organocatalysis and their application towards the total synthesis of natural products are discussed. This dissertation aims to detail efforts to advance the field of …
Number of citations: 2 search.proquest.com

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